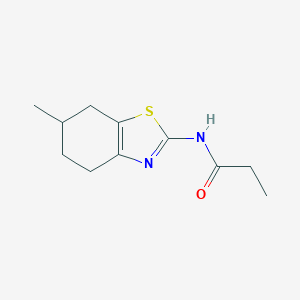
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, also known as TBNPA, is a chemical compound that belongs to the class of benzothiazoles. TBNPA is widely used as a flame retardant in various industrial applications, including plastics, textiles, and electronics.
Mechanism of Action
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide functions as a flame retardant by releasing nitrogen gas when exposed to high temperatures. The nitrogen gas dilutes the oxygen in the surrounding environment, which reduces the flammability of the material. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide also forms a protective char layer on the surface of the material, which further reduces the spread of flames.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. However, some studies have suggested that N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide may have toxic effects on aquatic organisms, such as fish and algae. Further research is needed to fully understand the potential environmental impacts of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide.
Advantages and Limitations for Lab Experiments
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a widely used flame retardant in various industrial applications, and it has been shown to be effective in reducing the flammability of materials. However, there are some limitations to its use in lab experiments. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can be difficult to handle due to its high melting point and low solubility in water. Additionally, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide may interfere with some analytical methods, such as gas chromatography.
Future Directions
There are several future directions for research on N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. One area of interest is the development of more sustainable and environmentally friendly flame retardants. Researchers are also investigating the potential health effects of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, including its potential to act as an endocrine disruptor. Additionally, there is a need for further research on the environmental impacts of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, particularly on aquatic ecosystems.
Conclusion:
In conclusion, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a widely used flame retardant that has been extensively studied for its effectiveness in reducing the flammability of materials. However, there are some limitations to its use in lab experiments, and there are concerns about its potential environmental and health impacts. Further research is needed to fully understand the properties and applications of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, as well as its potential risks and benefits.
Synthesis Methods
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can be synthesized by reacting 2-mercaptobenzothiazole with methylacrylamide in the presence of a base catalyst. The reaction takes place at high temperature and pressure, and the yield of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can be improved by optimizing the reaction conditions.
Scientific Research Applications
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its flame retardant properties. It has been shown to be effective in reducing the flammability of various materials, including polyurethane foam, polycarbonate, and epoxy resins. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is also being investigated for its potential as a flame retardant in textiles, such as cotton and polyester.
properties
Product Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
|---|---|
Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H16N2OS/c1-3-10(14)13-11-12-8-5-4-7(2)6-9(8)15-11/h7H,3-6H2,1-2H3,(H,12,13,14) |
InChI Key |
KGVIWXNNQJUCQK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC2=C(S1)CC(CC2)C |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)CC(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B256541.png)
![Methyl 4-methyl-2-[(4-methylbenzoyl)amino]pentanoate](/img/structure/B256543.png)


![N'-Benzylidene-2-[4-(acetylamino)-phenoxy]acetohydrazide](/img/structure/B256548.png)



![N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B256561.png)
![Ethyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetate](/img/structure/B256563.png)
![1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B256564.png)
![4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid](/img/structure/B256569.png)
![2-{4-nitrophenoxy}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B256574.png)
